Selenium-catalyzed Carbonylative Synthesis: This method utilizes 1-(halomethyl)-2-nitrobenzenes and aryl/alkyl amines as starting materials with benzene-1,3,5-triyl triformate (TFBen) as a solid CO source and elemental selenium as the catalyst. []
Reductive Cyclization: This approach utilizes 2-nitrobenzylamines and bis(trichloromethyl)carbonate (triphosgene) in the presence of a low-valent titanium reagent (TiCl4/Zn) to produce 3-aryl-3,4-dihydroquinazolin-2(1H)-ones. []
Multi-step Synthesis from 2-Bromobenzoate Precursors: This method involves a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence starting with ethyl 2-bromobenzoates or 2-bromo-1-carboxyethyl heterocycles. []
Hydrophobically Directed Multi-Component Synthesis: This catalyst-free approach utilizes o-formyl carbamate, a primary amine, and a nucleophile (1H-indole or 2-napthol) in water to synthesize functionalized 3,4-dihydroquinazolin-2(1H)-ones. []
Molecular Structure Analysis
N-alkylation: The amino group at the 5th position can be alkylated to introduce various substituents, which can be used to modulate the compound's pharmacological properties. []
Condensation reactions: The amino group can also participate in condensation reactions with aldehydes and carboxylic acids to form Schiff bases and amides, respectively. [, ]
Derivatization of the 7-amino group: In 7-amino-3,4-dihydroquinolin-2(1H)-one, the 7-amino moiety can be derivatized through reactions with arylsulfonyl isocyanates, fluorescein isothiocyanate, substituted benzoic acids, pyrylium salts, methylsulfonyl chloride, and maleic anhydride. []
Mechanism of Action
HIV-1 Reverse Transcriptase Inhibition: 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin -2(1H)-ones have been investigated for their potential to inhibit HIV-1 reverse transcriptase, offering a potential target for anti-HIV drug development. []
Carbonic Anhydrase Inhibition: Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have shown inhibitory activity against various human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, indicating their potential as anticancer agents. [, ]
Physical and Chemical Properties Analysis
Solubility: The solubility of these compounds can vary depending on the substituents and the solvent system used. [, ]
Melting point: The melting points of different derivatives have been reported, providing information about their thermal stability. []
Applications
Pharmaceutical Chemistry:
Anti-Parkinson's Disease Agents: The compound ASP5854, a dual adenosine A1 and A2A receptor antagonist, has shown potential in treating Parkinson's disease by ameliorating motor impairments and exhibiting neuroprotective effects. []
Cognitive Enhancers: ASP5854 has also demonstrated the ability to enhance cognitive function, suggesting its potential use in treating cognitive disorders. []
Anti-HIV Agents: 4-(Arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones have been investigated for their HIV-1 reverse transcriptase inhibitory activity, presenting a potential avenue for developing new HIV treatments. []
Anticancer Agents: Certain 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives exhibit potent inhibitory activity against specific carbonic anhydrase isoforms, particularly hCA IX and hCA XII, which are associated with tumor growth and progression. [, ]
Anti-hepatic fibrosis agents: Fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles have shown potential in inhibiting collagen I and fibrosin expression, suggesting their potential as anti-hepatic fibrosis agents. []
Anti-cancer agents targeting methionine synthase: Substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate and dipeptide derivatives have shown cytotoxic activity and potential as inhibitors of methionine synthase, an enzyme overexpressed in certain cancer cells. []
Medicinal Chemistry:
Platelet Aggregation Inhibitors: 7-Nitro-3,4-dihydroquinoline-2(1H)-one derivatives have demonstrated selective inhibitory activity against platelet aggregation, suggesting their potential as antithrombotic agents. []
Anticonvulsants: 3-Amino-3,4-dihydro-2(1H)-quinazolinones have shown anticonvulsant activity in animal models, indicating their potential for treating seizures. []
Materials Science:
Antibacterial Dental Composites: Incorporating 3,4-dihydropyrimidin-2(1H)-ones into flowable dental composites has been shown to impart antibacterial properties while maintaining suitable mechanical and physical properties. []
Agricultural Chemistry:
Antifungal Agents: 5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have exhibited promising antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum, highlighting their potential in agricultural applications. []
Synthetic Chemistry:
Building Blocks for Heterocycle Synthesis: The versatility of 5-amino-3,4-dihydroquinazolin-2(1H)-one as a starting material allows for the synthesis of diverse nitrogen-containing heterocycles, expanding the chemical space for drug discovery and materials science. []
Related Compounds
3,4-Dihydroquinazolin-2(1H)-one derivatives
Compound Description: This broad category encompasses a variety of derivatives based on the 3,4-dihydroquinazolin-2(1H)-one core structure. These derivatives are explored for their diverse biological activities, including anti-Parkinson's disease, cognitive enhancement, anti-HIV, and antimicrobial properties. [, , , , , , , , , , , , , , , ]
Relevance: These derivatives share the central 3,4-dihydroquinazolin-2(1H)-one scaffold with the target compound, 5-amino-3,4-dihydroquinazolin-2(1H)-one. Modifications often involve substitutions at various positions on this core structure, leading to a wide range of pharmacological profiles. [, , , , , , , , , , , , , , , ]
Compound Description: ASP5854 is a potent dual antagonist of adenosine A1 and A2A receptors. Studies have shown its potential in treating Parkinson's disease by ameliorating motor impairments and exhibiting neuroprotective effects. Additionally, it shows promise in enhancing cognitive function through A1 receptor antagonism. []
Relevance: While ASP5854 possesses a pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one core, its structural similarity to 5-amino-3,4-dihydroquinazolin-2(1H)-one lies in the presence of the 5-amino group and the overall arrangement of the aromatic and heterocyclic rings, suggesting potential for similar biological activities. []
7-Amino-3,4-dihydroquinolin-2(1H)-one
Compound Description: This compound has been investigated for its carbonic anhydrase I (CAI) inhibitory activity. []
Relevance: This compound shares a similar structure with 5-amino-3,4-dihydroquinazolin-2(1H)-one, differing by the presence of nitrogen at the 8-position instead of the 5-position in the target compound. This structural resemblance suggests potential overlapping biological activities. []
7-Piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones
Compound Description: These are a series of compounds synthesized and evaluated for their dual D2 and 5-HT1A receptor binding affinities, aiming to develop potential atypical antipsychotic agents. []
Relevance: These compounds share the core 3,4-dihydroquinazolin-2(1H)-one structure with 5-amino-3,4-dihydroquinazolin-2(1H)-one. The 7-piperazinyl and 7-piperidinyl substituents introduce structural variations that modulate receptor binding affinities. []
Compound Description: This series of compounds was designed as potential non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). []
Relevance: These compounds share the core 3,4-dihydroquinazolin-2(1H)-one structure with 5-amino-3,4-dihydroquinazolin-2(1H)-one, with modifications including a chlorine atom at the 6-position, a cyclopropyl group at the 4-position, and various arylethynyl substituents at the 4-position. These structural modifications aim to enhance their activity against HIV-1 RT. []
Compound Description: This specific compound and a series of fluorinated 3,3-disubstituted 2-oxindoles were synthesized and investigated for their anti-hepatic fibrosis properties. []
Relevance: This compound shares the core dihydroquinolin-2(1H)-one structure with 5-amino-3,4-dihydroquinazolin-2(1H)-one, although it lacks the 5-amino group and features additional modifications, including an iodomethylene group at the 4-position and a trifluoroethyl group at the 3-position. These structural variations likely contribute to its distinct biological activity against hepatic fibrosis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.